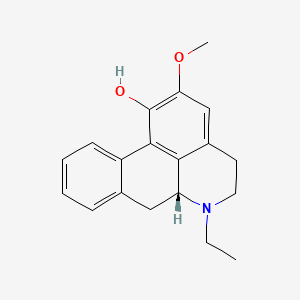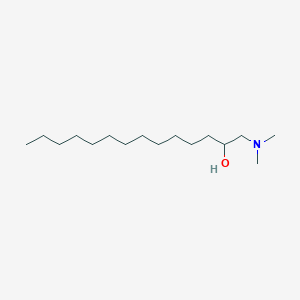
4,4,7-Trimethyloctan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,7-Trimethyloctan-2-one is an organic compound belonging to the class of ketones It is characterized by its branched structure, which includes three methyl groups attached to an octane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyloctan-2-one can be achieved through several methods. One common approach involves the alkylation of a suitable ketone precursor with a methylating agent under controlled conditions. For instance, the reaction of 4,4-dimethylpentan-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
4,4,7-Trimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4,4,7-Trimethyloctan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 4,4,7-Trimethyloctan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and application.
相似化合物的比较
Similar Compounds
4,4-Dimethylpentan-2-one: A structurally similar ketone with two methyl groups.
4,4,7-Trimethyloctan-3-one: Another isomer with a different position of the ketone group.
4,4,7-Trimethylnonan-2-one: A longer-chain analog with similar properties.
Uniqueness
4,4,7-Trimethyloctan-2-one is unique due to its specific branching and the position of the ketone group, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
属性
CAS 编号 |
35867-01-7 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
4,4,7-trimethyloctan-2-one |
InChI |
InChI=1S/C11H22O/c1-9(2)6-7-11(4,5)8-10(3)12/h9H,6-8H2,1-5H3 |
InChI 键 |
UONSGTFPUCRIFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(C)(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


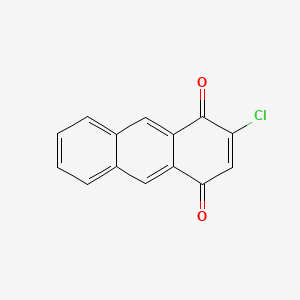
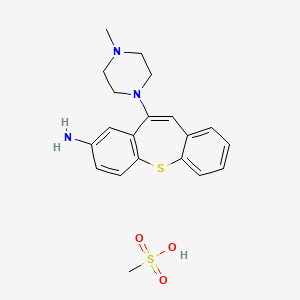
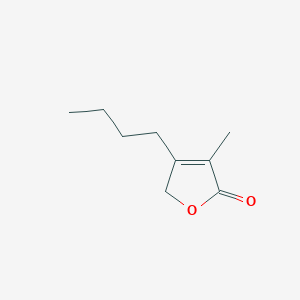
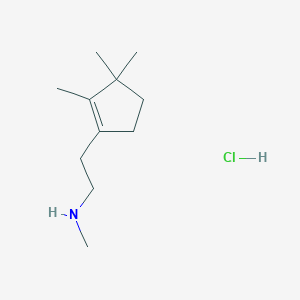

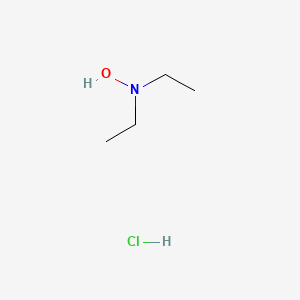
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
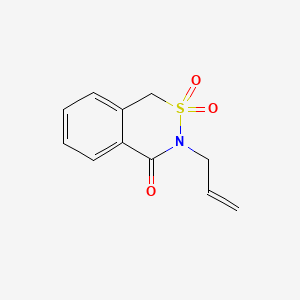
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

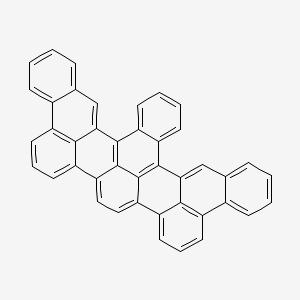
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
